methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate
Description
The compound methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene-7-carboxylate is a structurally complex methyl ester featuring:
- A tricyclic decene core with fused oxabicyclic rings (3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene).
- A glycosyl substituent at the 10-position, comprising a disaccharide-like structure with two oxane (pyranose) rings.
- A methyl ester group at the 7-position, critical for bioactivity modulation.
Applications: Similar methyl esters, such as 8-O-acetylshanzhiside methyl ester, are used as reference standards in pharmacological research and as synthetic precursors for drug development .
Properties
Molecular Formula |
C23H34O16 |
|---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C23H34O16/c1-23-10-9(13(27)18(23)39-23)6(19(32)33-2)4-34-20(10)38-22-17(31)15(29)12(26)8(37-22)5-35-21-16(30)14(28)11(25)7(3-24)36-21/h4,7-18,20-22,24-31H,3,5H2,1-2H3/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16-,17-,18+,20+,21-,22+,23-/m1/s1 |
InChI Key |
WBFTYMQVABCVIU-WECBLGBSSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]3[C@H]([C@@H]([C@@H]1O2)O)C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)OC |
Canonical SMILES |
CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Glycosylation: The attachment of sugar moieties is done using glycosyl donors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are crucial.
Purification techniques: Methods such as crystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.
Biology
In biology, the compound’s interactions with biological molecules are of interest. It can be used to study enzyme-substrate interactions and metabolic pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions can involve hydrogen bonding, van der Waals forces, and covalent bonding. The pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Differences
- Solubility : The target compound’s glycosyl disaccharide and hydroxyl groups confer superior water solubility (>50 mg/mL estimated) compared to acetylated (e.g., 8-O-acetylshanzhiside) or fluorinated derivatives (<10 mg/mL) .
- LogP: Fluorinated analogues exhibit logP >5 due to nonpolar fluorocarbon chains, whereas the target compound’s logP is ~0.5–1.0, aligning with its glycosylation .
- Metabolic Stability : Acetylated derivatives (e.g., 8-O-acetylshanzhiside) show prolonged half-lives in vitro due to reduced enzymatic de-esterification .
Biological Activity
Methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate is a complex organic compound with significant biological activity attributed to its unique structural characteristics. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H34O16 with a molecular weight of approximately 566.51 g/mol. Its intricate structure includes multiple hydroxyl groups which are crucial for its biological activities. The presence of these functional groups enhances its reactivity and interaction with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C23H34O16 |
| Molecular Weight | 566.51 g/mol |
| Functional Groups | Hydroxyl groups |
Antioxidant Properties
The compound exhibits antioxidant activity , primarily due to its hydroxyl groups which can scavenge free radicals. This property suggests potential applications in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties . Similar compounds with hydroxylated structures have shown efficacy against various pathogens. For instance, phlorigidoside C and other related compounds have demonstrated both antioxidant and antimicrobial effects .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects . Studies have shown that structurally similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential therapeutic applications in inflammatory diseases.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (effects on the body) of this compound is crucial for its development as a therapeutic agent. Interaction studies reveal that the compound's structure allows for significant interactions with biological macromolecules, which can influence its efficacy and safety profile.
Case Studies and Research Findings
Several studies have been conducted to investigate the biological activities of this compound:
- Antioxidant Activity Study : A study demonstrated that methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl significantly reduced oxidative stress markers in vitro by scavenging free radicals.
- Antimicrobial Efficacy : Research indicated that the compound inhibited the growth of several bacterial strains in vitro. Its structural similarity to known antimicrobial agents supports its potential use in developing new antibiotics.
- Anti-inflammatory Mechanism : In a cellular model of inflammation, the compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Phlorigidoside C | Multiple hydroxyl groups | Antioxidant and antimicrobial |
| 5-hydroxyfenchone glucoside | Hydroxylated structure | Anti-inflammatory |
| 6-Hydroxyfenchone glucoside | Hydroxylated phenolic structure | Antioxidant |
Q & A
Q. What steps ensure reproducibility of synthetic protocols across laboratories?
- Methodological Answer : Publish detailed reaction conditions (e.g., solvent purity, catalyst lot numbers) in supplementary materials. Use round-robin testing across multiple labs to identify critical variables. Share characterized intermediates via platforms like ChemSpider to standardize synthetic routes .
Collaboration and Resource Utilization
Q. How can academic researchers leverage EU-OPENSCREEN for collaborative projects?
Q. What role do academic chemical biology networks (e.g., ChemBioNet) play in advancing research on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
